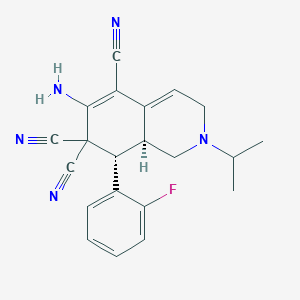![molecular formula C27H26N2O4 B11673405 (4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11673405.png)
(4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, which is often associated with biological activity, and a phenylmethylidene substituent that may influence its chemical reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylhydrazine with a diketone to form the pyrazolidine-3,5-dione core. This is followed by the introduction of the phenylmethylidene group through a Wittig reaction or similar methodology. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The phenylmethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyrazolidine-3,5-dione core can be reduced to form pyrazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce various pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The phenylmethylidene group can interact with hydrophobic pockets, while the pyrazolidine-3,5-dione core may form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(4Z)-4-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a pyrazolidine-3,5-dione core with a phenylmethylidene substituent sets it apart from other compounds with similar applications.
Propiedades
Fórmula molecular |
C27H26N2O4 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(4Z)-4-[[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O4/c1-3-20-15-19(2)16-23(17-20)32-13-14-33-25-12-8-7-9-21(25)18-24-26(30)28-29(27(24)31)22-10-5-4-6-11-22/h4-12,15-18H,3,13-14H2,1-2H3,(H,28,30)/b24-18- |
Clave InChI |
YYOQIRFWQBSHDB-MOHJPFBDSA-N |
SMILES isomérico |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11673325.png)
![(2E)-N-[(2Z)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide](/img/structure/B11673327.png)

![Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11673330.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one](/img/structure/B11673332.png)
![4-(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673339.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11673348.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11673351.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11673353.png)
![N-phenyl-4-(pyrrolidin-1-yl)-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11673367.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673375.png)
![2-methyl-3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B11673382.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11673388.png)

